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Compound of Interest

Compound Name:
2',4',6'-Trihydroxyacetophenone

monohydrate

CAS No.: 249278-28-2

Cat. No.: B1585743

Get Quote

A Pivotal Scaffold in Flavonoid Biosynthesis and
Pharmaceutical Discovery
Part 1: Executive Summary
Phloroacetophenone monohydrate (2',4',6'-Trihydroxyacetophenone monohydrate) is more

than a simple aromatic ketone; it is a "chemical chassis" of immense utility in medicinal

chemistry.[1] Structurally, it represents a fully oxygenated benzene ring acetylated at the unique

position of symmetry, making it the quintessential precursor for flavonoids, chalcones, and aryl

ketones.

For the drug development professional, this molecule offers two distinct value propositions:

Synthetic Versatility: It serves as the A-ring precursor in the biomimetic synthesis of

flavonoids, a class of compounds with proven anti-inflammatory, antioxidant, and anticancer

activities.
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Analytical Utility: It functions as a specialized matrix in MALDI-TOF mass spectrometry for

the ionization of acidic glycans, overcoming the limitations of conventional matrices like DHB

(2,5-dihydroxybenzoic acid).

This guide provides a rigorous technical breakdown of its physicochemical profile, industrial

synthesis via the Hoesch reaction, and its strategic application in modern drug discovery.

Part 2: Chemical Identity & Physicochemical Profile[1][2]
[3][4][5][6]
Understanding the solid-state properties of Phloroacetophenone is critical for process

optimization. The monohydrate form is the thermodynamic product isolated from aqueous

workups, stabilized by an intricate network of hydrogen bonds.

Table 1: Technical Specifications
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Property Specification

IUPAC Name
1-(2,4,6-Trihydroxyphenyl)ethanone

monohydrate

Common Name Phloroacetophenone monohydrate

CAS Number
480-66-0 (General); 249278-28-2 (Specific

Monohydrate)

Molecular Formula C₈H₈O₄[2][3][4] · H₂O

Molecular Weight
186.16 g/mol (Monohydrate); 168.15 g/mol

(Anhydrous)

Appearance Pale yellow to off-white crystalline needles

Melting Point
219–221 °C (Anhydrous onset after

dehydration)

Solubility

Soluble in Ethanol, Methanol, Acetone;

Sparingly soluble in cold water; Soluble in hot

water.

pKa ~7.76 (Phenolic -OH)

Structural Feature
Intramolecular H-bond between C2-OH and

Carbonyl Oxygen (C=O)

Scientist's Note: The intramolecular hydrogen bond between the carbonyl oxygen and the ortho-

hydroxyl group (C2-OH) significantly reduces the reactivity of that specific phenol. This

"masked" reactivity is a critical consideration during regioselective alkylation or glycosylation.

Part 3: Synthesis & Manufacturing (The Hoesch
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The industrial standard for producing Phloroacetophenone is the Hoesch Reaction (also known

as the Houben-Hoesch synthesis). This is a modification of the Gattermann reaction, optimized

for highly activated phenols like phloroglucinol.

3.1 The Mechanism
The reaction involves the attack of an electron-rich arene (phloroglucinol) on a protonated

nitrile (acetonitrile), mediated by a Lewis acid (ZnCl₂) and a protic acid (HCl).

Key Process Parameters:

Substrate: Phloroglucinol (1,3,5-trihydroxybenzene).

Electrophile: Acetonitrile (MeCN).

Catalyst: Anhydrous ZnCl₂ saturated with HCl gas.

Solvent: Diethyl ether or Ethyl acetate (must be anhydrous to prevent nitrile hydrolysis before

addition).

3.2 Reaction Workflow Diagram
The following diagram details the mechanistic flow from reagents to the final hydrolyzed

ketone.
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Figure 1: The Hoesch Reaction pathway for Phloroacetophenone synthesis. Note the critical

ketimine intermediate which requires vigorous hydrolysis.

3.3 Protocol Validation
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To ensure high yield (>80%) and purity:

Dry Conditions: The initial step must be strictly anhydrous. Moisture converts the nitrile to an

amide, killing the reaction.

HCl Saturation: The solution must be saturated with HCl gas to generate the highly

electrophilic nitrilium ion equivalents.

Hydrolysis: The ketimine salt precipitates as a solid. This solid must be boiled in water to

cleave the C=N bond and release the ketone. The "monohydrate" is formed during the

cooling and crystallization of this aqueous solution.

Part 4: Strategic Utility in Drug Design
Phloroacetophenone is the primary "A-ring" building block for the synthesis of flavonoids. Its tri-

oxygenated pattern matches the substitution found in thousands of bioactive natural products.

4.1 Flavonoid & Chalcone Synthesis
The Claisen-Schmidt condensation of Phloroacetophenone with substituted benzaldehydes

yields Chalcones. These chalcones can be cyclized to form Flavanones, which are precursors

to Flavones and Isoflavones.

Therapeutic Relevance:

Chalcones: Investigated for anti-tubercular and anti-malarial activity.

Flavones (e.g., Chrysin, Apigenin analogs): Potent inhibitors of CYP450 enzymes and

modulators of GABA receptors.
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Figure 2: Divergent synthesis pathways from Phloroacetophenone to major flavonoid classes.

4.2 MALDI-TOF MS Application
In proteomics and glycomics, Phloroacetophenone is a superior matrix for acidic glycans.

Unlike standard matrices, it does not promote the loss of sialic acid residues during ionization,

ensuring accurate molecular weight determination for sensitive glycoproteins.

Part 5: Analytical Characterization[10]
To validate the identity of Phloroacetophenone monohydrate in your lab, use the following

spectral markers.

Table 2: Spectral Data Profile
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Technique Key Signals / Parameters Interpretation

HPLC
C18 Column, MeOH:H2O

(Gradient)

Retention time varies; typically

elutes earlier than di-

substituted acetophenones

due to polarity.

1H NMR δ 2.60 (s, 3H, -COCH₃) Methyl ketone protons.

1H NMR δ 5.8-6.0 (s, 2H, Ar-H)
Aromatic protons at C3 and C5

(equivalent due to symmetry).

1H NMR δ 12.0+ (s, 1H, -OH)

Chelated hydroxyl proton (C2-

OH) appears very downfield

due to H-bonding.

IR 1620-1640 cm⁻¹

Carbonyl (C=O) stretch,

lowered by conjugation and H-

bonding.

IR 3200-3500 cm⁻¹
Broad O-H stretch (water of

hydration + phenols).

Part 6: Handling & Stability
Storage: Store at room temperature (15-25°C) in a tightly sealed container. It is hygroscopic;

exposure to high humidity may alter the water content, affecting stoichiometry in precise

synthesis.

Oxidation: Like all polyphenols, it is susceptible to oxidation in basic solutions, turning brown.

Always purge reaction solvents with nitrogen when using strong bases (e.g., during Claisen-

Schmidt condensation).

Safety: Classified as an Irritant (Xi).[1] Causes skin and eye irritation. Use standard PPE

(gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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